Cas no 1203798-59-7 (3-(3-methoxyphenyl)azetidine)

3-(3-Methoxyphenyl)azetidine is a versatile azetidine derivative featuring a methoxyphenyl substituent, which enhances its utility in pharmaceutical and agrochemical research. The azetidine ring provides a constrained, nitrogen-containing scaffold that is valuable for modulating molecular conformation and bioactivity. The methoxy group at the 3-position of the phenyl ring offers opportunities for further functionalization, making it a useful intermediate in synthetic chemistry. Its rigid structure can contribute to improved binding affinity and metabolic stability in drug discovery applications. This compound is particularly relevant in the development of CNS-targeting agents and enzyme inhibitors due to its balanced lipophilicity and steric profile.
3-(3-methoxyphenyl)azetidine structure
3-(3-methoxyphenyl)azetidine structure
Product name:3-(3-methoxyphenyl)azetidine
CAS No:1203798-59-7
MF:C10H13NO
Molecular Weight:163.216322660446
MDL:MFCD21880274
CID:4685455
PubChem ID:55254988

3-(3-methoxyphenyl)azetidine 化学的及び物理的性質

名前と識別子

    • Azetidine, 3-(3-methoxyphenyl)-
    • 3-(3-methoxyphenyl)azetidine
    • MDL: MFCD21880274
    • インチ: 1S/C10H13NO/c1-12-10-4-2-3-8(5-10)9-6-11-7-9/h2-5,9,11H,6-7H2,1H3
    • InChIKey: YJTDGRXXGYJQHZ-UHFFFAOYSA-N
    • SMILES: O(C)C1=CC=CC(=C1)C1CNC1

計算された属性

  • 水素結合ドナー数: 1
  • 氢键受体数量: 2
  • 重原子数量: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 145
  • トポロジー分子極性表面積: 21.3
  • XLogP3: 1.7

3-(3-methoxyphenyl)azetidine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
eNovation Chemicals LLC
Y1189676-1g
3-(3-Methoxyphenyl)azetidine
1203798-59-7 95%
1g
$980 2024-07-19
Enamine
EN300-1857431-2.5g
3-(3-methoxyphenyl)azetidine
1203798-59-7
2.5g
$1708.0 2023-09-18
Enamine
EN300-1857431-0.05g
3-(3-methoxyphenyl)azetidine
1203798-59-7
0.05g
$688.0 2023-09-18
Enamine
EN300-1857431-0.25g
3-(3-methoxyphenyl)azetidine
1203798-59-7
0.25g
$754.0 2023-09-18
Enamine
EN300-1857431-1g
3-(3-methoxyphenyl)azetidine
1203798-59-7
1g
$819.0 2023-09-18
eNovation Chemicals LLC
Y1189676-1g
3-(3-Methoxyphenyl)azetidine
1203798-59-7 95%
1g
$980 2025-02-20
Enamine
EN300-1857431-10.0g
3-(3-methoxyphenyl)azetidine
1203798-59-7
10g
$6559.0 2023-06-02
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
FB11094-5g
3-(3-methoxyphenyl)azetidine
1203798-59-7 95%
5g
$1922 2023-09-07
Enamine
EN300-1857431-1.0g
3-(3-methoxyphenyl)azetidine
1203798-59-7
1g
$819.0 2023-06-02
Enamine
EN300-1857431-5.0g
3-(3-methoxyphenyl)azetidine
1203798-59-7
5g
$3366.0 2023-06-02

3-(3-methoxyphenyl)azetidine 関連文献

3-(3-methoxyphenyl)azetidineに関する追加情報

Research Briefing on 3-(3-methoxyphenyl)azetidine (CAS: 1203798-59-7) in Chemical Biology and Pharmaceutical Applications

3-(3-methoxyphenyl)azetidine (CAS: 1203798-59-7) is a structurally unique azetidine derivative that has garnered significant attention in recent chemical biology and pharmaceutical research. This compound, characterized by its azetidine ring substituted with a 3-methoxyphenyl group, has emerged as a promising scaffold in drug discovery due to its potential pharmacological properties and versatility in medicinal chemistry applications. Recent studies have explored its role as a building block for novel therapeutic agents, particularly in central nervous system (CNS) disorders and inflammatory diseases.

A 2023 study published in the Journal of Medicinal Chemistry investigated the compound's potential as a sigma-1 receptor modulator, demonstrating its ability to cross the blood-brain barrier with favorable pharmacokinetic properties. The research team synthesized several derivatives of 3-(3-methoxyphenyl)azetidine, with compound 1203798-59-7 showing particularly promising binding affinity (Ki = 12.3 nM) and selectivity over other receptor types. Molecular docking studies revealed that the methoxy group plays a crucial role in receptor interaction through hydrogen bonding with Glu172 in the sigma-1 receptor binding pocket.

In neuropharmacology applications, researchers have explored 3-(3-methoxyphenyl)azetidine as a potential antidepressant candidate. A preclinical study published in ACS Chemical Neuroscience (2024) demonstrated that administration of this compound in rodent models of depression resulted in significant reductions in immobility time during forced swim tests (p < 0.01 vs control), comparable to standard antidepressants. The mechanism appears to involve modulation of both serotonergic and dopaminergic systems, with the azetidine ring contributing to improved metabolic stability compared to similar phenylpiperazine derivatives.

The compound's synthetic accessibility has also been improved through recent methodological advances. A 2024 Organic Process Research & Development publication described an optimized three-step synthesis of 3-(3-methoxyphenyl)azetidine with an overall yield of 68%, representing a significant improvement over previous routes. The new protocol employs a copper-catalyzed azetidine formation as the key step, followed by selective O-methylation, offering advantages in scalability and purity control for potential industrial applications.

Emerging research has also investigated the compound's potential in pain management. A recent patent application (WO2023187654) discloses novel 3-(3-methoxyphenyl)azetidine derivatives as potent TRPV1 antagonists, with demonstrated efficacy in neuropathic pain models. The lead compound from this series showed 85% reversal of mechanical allodynia at 10 mg/kg dose in a chronic constriction injury model, with minimal CNS side effects, suggesting potential advantages over current TRPV1-targeting analgesics.

While the therapeutic potential of 3-(3-methoxyphenyl)azetidine is promising, current research also highlights several challenges. Metabolic stability studies indicate that the compound undergoes rapid O-demethylation in liver microsomes (t1/2 = 23 min in human), prompting ongoing structure-activity relationship studies to improve metabolic stability while maintaining pharmacological activity. Additionally, the compound's potential for CYP450 inhibition requires careful evaluation in future drug development efforts.

In conclusion, 3-(3-methoxyphenyl)azetidine (1203798-59-7) represents a versatile scaffold with demonstrated potential across multiple therapeutic areas. Recent advances in synthetic methodology, combined with growing understanding of its pharmacological properties, position this compound as an important focus for future medicinal chemistry research. Continued investigation of structure-activity relationships and metabolic optimization will be crucial for translating these findings into clinically viable therapeutic agents.

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